molecular formula C22H20N4O3 B2594207 benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate CAS No. 863447-50-1

benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B2594207
CAS No.: 863447-50-1
M. Wt: 388.427
InChI Key: ATNYKGXDADAEEW-UHFFFAOYSA-N
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Description

Benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a pyrazolopyrimidine derivative characterized by a fused pyrazole-pyrimidine core substituted with a 3,4-dimethylphenyl group at the N1 position and a benzyl ester-linked acetate moiety at the C5 position.

Properties

IUPAC Name

benzyl 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-8-9-18(10-16(15)2)26-21-19(11-24-26)22(28)25(14-23-21)12-20(27)29-13-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNYKGXDADAEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, where a suitable dimethylphenyl halide reacts with the pyrazolopyrimidine core. This step may require the use of polar aprotic solvents and specific catalysts to ensure high yield and selectivity.

    Attachment of the Benzyl Group: The final step involves the esterification of the pyrazolopyrimidine derivative with benzyl alcohol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate

  • Structural Differences : Replaces the benzyl ester with an ethyl ester and substitutes the 3,4-dimethylphenyl group with a methyl group at N1.
  • Synthetic Accessibility: Ethyl esters are typically easier to hydrolyze, which may facilitate prodrug strategies. Thermal Stability: No melting point (m.p.) data is provided, but the simpler structure suggests lower thermal stability than the target compound .

2-(1-(4-Amino-3-(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structural Differences : Incorporates a chromen-4-one moiety, fluorophenyl groups, and an oxazin-containing phenyl group.
  • Key Data :
    • Melting Point : 228–230°C, indicating high crystallinity due to extended conjugation and fluorine substituents.
    • Molecular Weight : 579.1 g/mol (M+1), significantly higher than the target compound, likely affecting pharmacokinetics.
    • Bioactivity : Fluorine atoms and the chromen-4-one system may enhance binding to hydrophobic enzyme pockets (e.g., kinases) .

6-tert-Butyl-1-(4-Fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Structural Differences : Features a tert-butyl group at C6 and a hydroxylated fluorophenyl group at N1.
  • Synthetic Route : Derived from Suzuki-Miyaura coupling, emphasizing the role of boronic acid intermediates in modifying aryl substituents.

2-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

  • Structural Differences : Replaces the pyrazolopyrimidine core with a triazole ring but retains the 3,4-dimethylphenyl group.
  • Physical Properties :
    • Melting Point : 128–129°C, lower than pyrazolopyrimidines, likely due to reduced ring rigidity.
    • NMR Data : Distinct 1H-NMR signals (e.g., δ 1.00 for methyl groups) highlight electronic differences between triazole and pyrazolopyrimidine systems .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl (N1), benzyl ester (C5) N/A ~381.4 (estimated) High lipophilicity, potential CNS activity
Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Pyrazolo[3,4-d]pyrimidine Methyl (N1), ethyl ester (C5) N/A 265.3 Simplified ester, improved solubility
Chromen-4-one Derivative Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one 228–230 579.1 Fluorine-enhanced bioactivity
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl) Derivative Pyrazolo[3,4-d]pyrimidine tert-Butyl (C6), hydroxyphenyl (N1) N/A ~357.4 (estimated) Polar hydroxyl group, Suzuki synthesis
2-[1-(3,4-Dimethylphenyl)-1H-triazol-4-yl]propan-2-ol Triazole 3,4-Dimethylphenyl 128–129 254.1 (M+Na) Lower rigidity, distinct NMR profile

Discussion of Substituent Effects

  • Aryl Groups : The 3,4-dimethylphenyl group in the target compound and ’s triazole derivative enhances π-π stacking interactions but may reduce solubility. Fluorinated aryl groups () improve metabolic stability and target affinity .
  • Ester Moieties : Benzyl esters (target compound) vs. ethyl esters () trade lipophilicity for synthetic versatility. Bulkier esters may prolong half-life in vivo.
  • Heterocyclic Cores : Pyrazolopyrimidines (target, –4) exhibit greater conformational rigidity than triazoles (), influencing binding kinetics and thermal stability .

Biological Activity

Benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the benzyl and dimethylphenyl substituents enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study reported that certain pyrazolo derivatives exhibited IC50 values in the micromolar range against colon carcinoma HCT-116 cells and breast cancer T47D cells, indicating promising anticancer potential .

CompoundCancer Cell LineIC50 (μM)
1HCT-1166.2
2T47D27.3

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key metabolic enzymes. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases . This suggests that the compound may also possess neuroprotective properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antibacterial properties. For example, related compounds have shown effectiveness against various pathogenic bacteria . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding: Interaction with specific cellular receptors could modulate signaling pathways.
  • Enzyme Interaction: Inhibition of metabolic enzymes can alter biochemical pathways, impacting cell survival and proliferation.

Case Studies

In a recent investigation into pyrazole derivatives' anticancer activities, several compounds were synthesized and tested for their efficacy against various cancer cell lines. The results indicated a correlation between structural modifications and biological activity, underscoring the importance of further exploring this compound in similar contexts .

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